molecular formula C7H7ClN2O B117977 2-Chloro-5-formylaminomethylpyridine CAS No. 151837-57-9

2-Chloro-5-formylaminomethylpyridine

Cat. No. B117977
M. Wt: 170.59 g/mol
InChI Key: DPFJSSDKNZREPF-UHFFFAOYSA-N
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Patent
US05580983

Procedure details

15 g of 91.7% pure (0.1 mol) 2-chloro-5-cyanopyridine were hydrogenated in a mixture of 70 ml of methylformate and 50 ml of toluene analogously to Example 1. After analysis by gas chromatography, 2-chloro-5-(formylaminomethyl)pyridine had formed in a yield of 86.7% of theory. 2-Chloro-5-(aminomethyl)pyridine (3.6% of theory) and di(2-chloro-5-methylpyridyl)amine (2.0% of theory) were identified as by-products. The crude product was boiled under reflux with 30 ml of 20% strength NaOH for 2 hours. After extraction with CH2Cl2 and concentration, the residue was distilled in vacuo. 12 g of 98.7% pure goods, corresponding to 83.1% of theory, based on the 2-chloro-5-cyanopyridine, were obtained.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[CH3:10][O:11]C=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH:9][CH:10]=[O:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C#N
Name
Quantity
70 mL
Type
reactant
Smiles
COC=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CNC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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